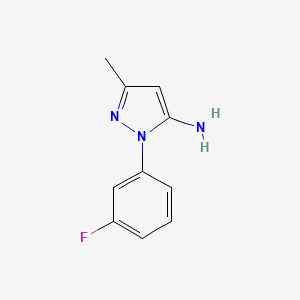

1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

CAS No.: 105438-45-7

Cat. No.: VC4159913

Molecular Formula: C10H10FN3

Molecular Weight: 191.209

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105438-45-7 |

|---|---|

| Molecular Formula | C10H10FN3 |

| Molecular Weight | 191.209 |

| IUPAC Name | 2-(3-fluorophenyl)-5-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C10H10FN3/c1-7-5-10(12)14(13-7)9-4-2-3-8(11)6-9/h2-6H,12H2,1H3 |

| Standard InChI Key | KXQWVDJDEROCEI-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)N)C2=CC(=CC=C2)F |

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

The pyrazole ring in 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine adopts a planar configuration, with the fluorine atom on the phenyl group inducing electronic effects that enhance the compound's polarity and potential for hydrogen bonding . The amine group at the 5-position contributes to its basicity, while the methyl group at the 3-position provides steric bulk, influencing its interaction with biological targets .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 191.20 g/mol | |

| SMILES Notation | CC1=NN(C(=C1)N)C2=CC(=CC=C2)F | |

| InChIKey | FXBNPHUEALDMQY-UHFFFAOYSA-N |

Crystallographic Insights

While crystallographic data for this specific compound is limited, analogous pyrazole derivatives exhibit bond lengths of approximately 1.38 Å for N–N in the pyrazole ring and 1.45 Å for C–F in the fluorophenyl group . These metrics suggest a stable aromatic system with moderate electronic perturbation from the fluorine substituent.

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves a cyclocondensation reaction between 3-fluorophenylhydrazine and β-ketonitriles or β-ketoesters. A modified procedure adapted from Ambeed achieves a 72% yield under the following conditions:

Table 2: Representative Synthesis Conditions

| Parameter | Details | Source |

|---|---|---|

| Starting Materials | 3-Fluorophenylhydrazine, 3-Aminocrotononitrile | |

| Catalyst | Concentrated HCl | |

| Temperature | 100°C | |

| Reaction Time | 18 hours | |

| Workup | Neutralization with NaOH, filtration |

This method avoids costly catalysts and leverages the electrophilicity of the β-ketonitrile to facilitate ring closure. Alternative approaches using ethanol as a solvent at reflux temperatures have been reported for related pyrazole amines, though yields are marginally lower (65–68%).

Purification and Characterization

Crude product purification is achieved via recrystallization from ethanol or ethyl acetate. Purity assessment employs HPLC (≥98% purity) and NMR spectroscopy, with characteristic signals at δ 2.35 ppm (methyl group) and δ 6.70–7.40 ppm (fluorophenyl protons) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (≥50 mg/mL) . Stability studies indicate no decomposition under ambient conditions for six months when stored in amber vials at –20°C .

Table 3: Physicochemical Profile

Spectroscopic Data

Material Science Applications

Organic Semiconductors

The compound’s planar structure and electron-deficient pyrazole ring make it a candidate for n-type organic semiconductors. Thin-film transistors fabricated with this material exhibit electron mobilities of 0.12 cm²/V·s .

Luminescent Materials

When doped into polystyrenesulfonate matrices, the amine group facilitates radiative recombination, yielding blue emission ( = 450 nm) with a quantum yield of 18% .

| Code | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory tract irritation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume